Lipoxygenase Inhibition: Longipedlactone B vs. Standard 5-LOX Inhibitor Zileuton
Longipedlactone B inhibits 5-lipoxygenase (5-LOX) with an IC50 of 50 µM in human neutrophils, reducing LTB4 production [1]. In comparison, the clinical 5-LOX inhibitor zileuton exhibits an IC50 of 0.5–1 µM in similar assays [2]. While zileuton is approximately 50–100 times more potent, Longipedlactone B's distinct chemical scaffold offers a different mechanism of action and may circumvent resistance or off-target effects associated with zileuton.
| Evidence Dimension | 5-Lipoxygenase Inhibition (IC50) |
|---|---|
| Target Compound Data | 50,000 nM (50 µM) |
| Comparator Or Baseline | Zileuton: 500–1000 nM (0.5–1 µM) |
| Quantified Difference | 50–100-fold less potent |
| Conditions | Human neutrophils; LTB4 production |
Why This Matters
Demonstrates a specific anti-inflammatory mechanism distinct from NSAIDs and COX-2 inhibitors, enabling researchers to target the 5-LOX pathway with a unique chemotype.
- [1] BindingDB. BDBM50391888 CHEMBL2147418. https://bindingdb.org (accessed 2026-04-16). View Source
- [2] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
